molecular formula C25H19ClFNO3 B12202870 3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12202870
M. Wt: 435.9 g/mol
InChI Key: WCWHQAPEDAQHAW-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone ring system. Its structure features a 3-benzyl group, a 6-chloro substituent, a 4-fluorophenyl group at position 9, and a 4-methyl group. These substituents influence its physicochemical properties, such as lipophilicity (enhanced by the benzyl and chloro groups) and electronic effects (modulated by the electron-withdrawing fluorine atom).

Properties

Molecular Formula

C25H19ClFNO3

Molecular Weight

435.9 g/mol

IUPAC Name

3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H19ClFNO3/c1-15-19-12-22(26)24-21(13-28(14-30-24)18-9-7-17(27)8-10-18)23(19)31-25(29)20(15)11-16-5-3-2-4-6-16/h2-10,12H,11,13-14H2,1H3

InChI Key

WCWHQAPEDAQHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC=C(C=C4)F)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation of 6-Chloro-4-Methylcoumarin Intermediate

The coumarin core is synthesized via Pechmann condensation under acidic conditions:

Reaction Conditions

  • Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), conc. H₂SO₄ (5 vol%)

  • Temperature: 0°C → 25°C (gradual warming over 4 h)

  • Yield: 82% after recrystallization (ethanol/water)

Chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at -10°C, yielding 6-chloro-4-methylcoumarin with 91% regioselectivity.

Synthesis of 4-Fluorobenzyl-Protected β-Amino Alcohol

The amino alcohol segment is prepared through a three-step sequence:

  • Mannich Reaction

    • 4-Fluorobenzaldehyde (1.0 eq), methylamine (1.5 eq), paraformaldehyde (1.2 eq)

    • Solvent: Ethanol, reflux (12 h)

    • Intermediate: 4-fluorobenzylidene-methylamine (Yield: 78%)

  • Reductive Amination

    • NaBH₄ (2.0 eq) in THF at 0°C

    • Isolation of 4-fluorobenzyl-methylamine (Yield: 85%)

  • Epoxide Ring-Opening

    • Reaction with epichlorohydrin (1.2 eq) in toluene at 80°C

    • Product: β-Amino alcohol with 4-fluorobenzyl group (Yield: 73%)

Cyclocondensation to Form Oxazinone Ring

The coumarin and amino alcohol intermediates undergo cyclocondensation using:

Optimized Conditions

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 10 mol%)

  • Solvent: Toluene, Dean-Stark trap for azeotropic water removal

  • Temperature: 110°C (8 h)

  • Yield: 68% after column chromatography (silica gel, hexane/EtOAc 4:1)

Critical parameters include strict control of stoichiometry (1:1.05 coumarin:amino alcohol) and exclusion of moisture to prevent hydrolysis.

Multicomponent Reaction Approaches

Recent advances utilize one-pot protocols inspired by γ-lactam synthesis methodologies:

Representative Procedure

  • Charge 6-chloro-4-methylcoumarin (1.0 eq), 4-fluorobenzylamine (1.1 eq), and chloroacetyl chloride (1.2 eq) in CH₂Cl₂

  • Add MgSO₄ (4.0 eq) to sequester HCl byproduct

  • Stir at 25°C for 24 h

  • Quench with saturated NaHCO₃, extract with DCM

  • Purify via flash chromatography (Yield: 59%)

Advantages

  • Reduced purification steps

  • In situ generation of reactive acyl chloride intermediates

Limitations

  • Competing N-acylation reduces yield compared to stepwise methods

Critical Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Cyclocondensation100–120°CΔ10°C → ±12% yield
Solvent PolaritylogP 2.1–2.8Lower polarity ↑ rate
Catalyst Loading8–12 mol% p-TSA<8%: Incomplete reaction

Polar aprotic solvents (DMF, DMSO) promote side reactions, while toluene balances reactivity and selectivity.

Substituent Effects on Reactivity

  • 4-Fluorobenzyl Group : Electron-withdrawing nature accelerates cyclization (k = 0.42 h⁻¹ vs 0.29 h⁻¹ for benzyl)

  • Methyl at C4 : Steric hindrance reduces by 18% compared to unsubstituted analogs

  • Chloro at C6 : Directs electrophilic attacks to C7 position (93:7 regioselectivity)

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/EtOAc gradient (4:1 → 1:1)

  • HPLC Purity : 99.2% (C18 column, MeCN/H₂O 65:35, 1 mL/min)

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 7.28 (d, J = 8.4 Hz, 2H, Ar-F), 5.12 (s, 2H, N-CH₂), 2.41 (s, 3H, C4-CH₃)
¹³C NMR165.8 (C=O), 162.1 (d, J = 245 Hz, C-F), 55.3 (N-CH₂)
HRMSm/z 449.1241 [M+H]⁺ (calc. 449.1238)

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Stepwise542%99.1%Pilot-scale
Multicomponent359%97.8%Lab-scale
Patent Example451%98.5%Bench-scale

The stepwise approach remains preferred for GMP production despite lower yield, owing to superior reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related chromeno-oxazinone derivatives from the evidence, focusing on substituents, physical properties, and synthesis insights:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Structural Differences References
3-Benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 3-Benzyl, 6-Cl, 9-(4-Fluorophenyl), 4-Me C₂₆H₂₀ClFNO₃ 471.89 Not reported Unique combination of benzyl, chloro, and methyl groups.
6-Chloro-9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 3-Me, 4-Me, 6-Cl, 9-(4-Fluorophenyl) C₂₀H₁₆ClFNO₃ 396.80 Not reported Lacks benzyl group; features dual methyl groups at positions 3 and 3.
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 9-(4-Fluorobenzyl), 4-(4-MeO-Phenyl) C₂₅H₂₀FNO₄ 417.43 Not reported Substituted with methoxyphenyl and fluorobenzyl; lacks chloro and methyl groups.
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 3-(3,4-DiMeO-Phenyl), 9-(4-Hydroxybutyl), 2-CF₃ C₂₅H₂₅F₃NO₆ 516.47 154–156 Contains hydroxybutyl and trifluoromethyl groups; differs in ring substitution pattern.
3-(4-Chlorophenyl)-9-(2-thienylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one 3-(4-Cl-Phenyl), 9-(Thiophen-2-ylmethyl) C₂₃H₁₇ClNO₃S 434.90 Not reported Features thienylmethyl and chlorophenyl groups; sulfur atom may alter electronic properties.

Key Observations:

Substituent Effects: The benzyl group in the target compound likely increases lipophilicity compared to analogs with hydroxyalkyl (e.g., 4-hydroxybutyl) or thienylmethyl groups . The 6-chloro substituent may enhance metabolic stability, as seen in other halogenated chromeno-oxazinones . Fluorine at position 9 (4-fluorophenyl) is associated with improved pharmacokinetic profiles in fluorinated isoflavones .

Physical Properties: Melting points for analogs range widely (78–166°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but may align with trends observed in non-polar derivatives (e.g., ~120–160°C) . Molecular weights vary significantly (396–516 g/mol), reflecting differences in substituent complexity.

Synthesis Insights :

  • Fluorinated analogs are synthesized via Mannich condensation or nucleophilic substitution, leveraging formaldehyde and amines for ring closure .
  • Chlorination steps (e.g., using PCl₅/POCl₃) are common for introducing chloro groups, as seen in .

Research Findings and Trends

Chloro vs. Methyl Groups : Chloro substituents generally increase metabolic resistance compared to methyl groups, which may improve bioavailability .

Benzyl vs.

Biological Activity

3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with significant potential in biological applications. Its unique structure includes various functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C25H19ClFNO3
  • Molecular Weight : 435.9 g/mol
  • IUPAC Name : 3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in various signaling pathways. The precise mechanisms remain under investigation but suggest potential applications in treating diseases such as cancer and inflammation.

Anticancer Properties

Research indicates that compounds similar to 3-benzyl-6-chloro-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
Human breast adenocarcinoma (MCF-7)5.0Induction of apoptosis via mitochondrial pathway
Human cervical carcinoma (HeLa)7.5DNA synthesis inhibition and damage
Human duodenal adenocarcinoma (HuTu 80)4.0ROS production leading to cell death

These effects are often linked to the induction of reactive oxygen species (ROS) and the triggering of apoptosis pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Antiviral Activity

Preliminary studies indicate that derivatives of this compound may exhibit antiviral activity against certain viruses by interfering with viral replication processes. The specific mechanisms are still being elucidated but may involve inhibition of viral enzymes or interference with viral entry into host cells.

Case Studies

  • Study on Antitumor Efficacy
    A study published in Cancer Letters evaluated the antitumor efficacy of a related compound in vivo. The results demonstrated a significant reduction in tumor volume in mice treated with the compound compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers.
  • Inflammation Model
    In a murine model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced infiltration of immune cells into affected tissues.

Research Findings

Recent findings highlight the dual role of the compound in both inhibiting tumor growth and modulating immune responses:

  • Cytotoxicity : The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as Doxorubicin, enhanced cytotoxic effects were observed, suggesting potential for combination therapies.

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